molecular formula C48H78O19 B124076 Clinopodiside A CAS No. 142809-89-0

Clinopodiside A

Cat. No. B124076
M. Wt: 959.1 g/mol
InChI Key: PCWTUTJLXXOQPR-UHFFFAOYSA-N
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Description

Clinopodiside A Description

Clinopodiside A is a triterpenoid saponin isolated from the plant Clinopodium polycephalum. It has been characterized by various spectroscopic methods and X-ray diffraction analysis, revealing its complex molecular structure as 3-O-β-D-glucopyranosyl(1→6)-[β-D-glucopyranosyl(1→4)]-β-D-glucopyranosyl-olean-11,13(18)-diene-3β,16β,23,28-tetrol . This compound has been the subject of research due to its biological activities, including its potential as an antitumor agent .

Synthesis Analysis

While the synthesis of Clinopodiside A is not explicitly detailed in the provided papers, its isolation from natural sources is mentioned. The compound was obtained from the aerial parts of Clinopodium polycephalum and its structure was elucidated using spectroscopic techniques . The process of isolation likely involves extraction, chromatography, and purification steps, which are standard in the isolation of natural products.

Molecular Structure Analysis

The molecular structure of Clinopodiside A has been established as a triterpenoid saponin with a complex glycosidic linkage and multiple hydroxyl groups. The presence of the oleanane skeleton is a characteristic feature of this molecule. The detailed structure was determined through comprehensive spectroscopic methods, including 1D and 2D NMR experiments, and confirmed by X-ray diffraction analysis .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of Clinopodiside A are not directly reported in the provided papers. However, based on its molecular structure, it can be inferred that Clinopodiside A is likely to be hydrophilic due to its sugar moieties and multiple hydroxyl groups. These properties would influence its solubility, stability, and interaction with biological molecules .

Biological Activities and Case Studies

Clinopodiside A has been shown to exhibit significant biological activities. Notably, it has been found to induce cytotoxicity in T24 bladder cancer cells via autophagy mediated by the signaling of BLK and RasGRP2. The compound inhibited the growth of bladder cancer cells both in vitro and in vivo, and it acted synergistically with cisplatin, a common chemotherapy drug. This suggests that Clinopodiside A could be a promising investigational drug for cancer treatment, potentially used alone or in combination with other clinical drugs .

In addition to its antitumor properties, other compounds isolated from Clinopodium species have demonstrated various biological activities, such as antioxidant, antiprotozoal, and antipropulsive effects , as well as inhibitory activity against matrix metalloproteinase-2 . These studies provide a context for the potential therapeutic applications of Clinopodiside A and related compounds.

Scientific Research Applications

Antitumor Effects Clinopodiside A exhibits significant antitumor properties. In a study focusing on bladder cancer cells (T24), it was shown to inhibit cell growth both in vitro and in vivo. This inhibition was found to be dose-dependent and more effective when combined with cisplatin. Clinopodiside A induces autophagy in cancer cells, which is mediated through BLK and RasGRP2 signaling. This autophagy mechanism is crucial for its cytotoxic effect on cancer cells, highlighting its potential as an investigational drug for cancer treatment, either alone or in combination with other clinical drugs (Zhou et al., 2022).

Cardioprotective Activity Research indicates that compounds related to Clinopodiside A, such as clinopodiside VI and saikosaponin c, isolated from Clinopodium polycephalum, show moderate inhibitory effects against cell damage in H9c2 cells induced by H2O2. This suggests a potential for cardioprotective activities, highlighting its relevance in cardiovascular research (Hu et al., 2017).

Chemical Composition and Structure Clinopodiside A was isolated from Clinopodium polycephalum, and its structure was elucidated using spectroscopic methods and X-ray diffraction analysis. Understanding its chemical composition and structure is crucial for further pharmacological studies and potential therapeutic applications (Shen-Ru et al., 1992).

Extraction and Quality Control Studies have also focused on the extraction methods and quality control of Clinopodiside A and related compounds. For instance, an ultrasonic extraction method coupled with spectrophotometry has been deemed effective and suitable for determining the content of total saponins in Clinopodium herb, which includes Clinopodiside A (Li-xia, 2007). This is vital for ensuring the consistency and efficacy of Clinopodiside A in pharmaceutical applications.

Safety And Hazards

The safety and hazards of Clinopodiside A are not well-documented in the literature. More research is needed to fully understand the safety profile of this compound .

Future Directions

Clinopodiside A is a promising investigational drug for the treatment of cancer, at least bladder cancer, which can be used alone or in combination with clinical drugs . More research is needed to fully assess the potential of Clinopodiside A in cancer treatment.

properties

IUPAC Name

2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWTUTJLXXOQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931651
Record name 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clinopodiside A

CAS RN

142809-89-0
Record name Clinopodiside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142809890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
20
Citations
RS Zhou, JZ Zhao, LM Guo, JL Guo… - Frontiers in …, 2022 - frontiersin.org
… In conclusion, our results suggest that clinopodiside A … clinopodiside A and cisplatin is attributed to the increases in autophagy and autophagy-promoted apoptosis. Clinopodiside A is a …
Number of citations: 1 www.frontiersin.org
R Liu, L Kong, A Li, A Sun - Journal of liquid chromatography & …, 2007 - Taylor & Francis
… Didymin and clinopodiside A were eluted together in this step. In the second step, didymin and clinopodiside A were separated and purified using ethyl acetate‐methanol‐water (5:1:5, v/…
Number of citations: 27 www.tandfonline.com
F Mori, T Miyase, A Ueno - Phytochemistry, 1994 - Elsevier
… [4] reported the structure of an oleanane-triterpene saponin, named clinopodiside A isolated from C. po~ycep~~~urn CT Wu et Husan. We now report the isolation and structural …
Number of citations: 24 www.sciencedirect.com
X Shen-Ru, L Jin-Qi, W Gang - Phytochemistry, 1992 - Elsevier
… the isolation and structure elucidation of a new triterpenoid saponin, clinopodiside A. … spectra of clinopodiside A and genin A the C-3 signal was observed at 688.7 in clinopodiside A …
Number of citations: 26 www.sciencedirect.com
SR Xue, JQ Liu, G Wang, JQ Shi, QJ Wu… - Yao xue xue bao= Acta …, 1992 - europepmc.org
… The structure of clinopodiside A was elucidated by spectroscopic and X-ray diffraction analysis as 3-O-beta-D-glucopyranosyl (1----6)-[beta-D-glucopyranosyl (1----4)]-beta-D-…
Number of citations: 1 europepmc.org
Z Liu, Z Jia, RG Cates, D Li… - Journal of natural products, 1995 - ACS Publications
Two new triterpenoid saponins, 3P, 163, 23-trihydroxy-13, 28-epoxyolean-ll-en-3-yl-[3-D-glucopyranosyl (l—* 4)^-D-glucopyranosyl (l—> 3)]-[3-D-glucopyranosyl (l—» 2)]-PD-…
Number of citations: 19 pubs.acs.org
C Yue-yuan, H Yong-lin… - … Product Research & …, 2010 - search.ebscohost.com
The plants of Clinopodium widely used as Chinese folk medicines, saponins are the main active constituents of Clinopodium. In this article, the advance on saponins of Clinopodium …
Number of citations: 0 search.ebscohost.com
A Yamamoto, H Suzuki, T Miyase, A Ueno, T Maeda - Phytochemistry, 1993 - Elsevier
From the whole plants of Clinopodium micranthum two new saponins, called clinoposaponins VI and VIII were isolated together with five known and two artifact saponins, and their …
Number of citations: 33 www.sciencedirect.com
S JIAYI - 2016 - core.ac.uk
… Clinopodiside A. Based on observed m/z values, the chemical structure of Clinopodiside A … if using the same elution conditions with ginsenoside Re, the peak of Clinopodiside A could …
Number of citations: 2 core.ac.uk
GG Leitão, FN Costa, FS Figueiredo - … Plants: Biodiversity and …, 2012 - researchgate.net
… of didymin, nairutin, and clinopodiside A (14a-c) from … The mixture of didymin and clinopodiside A eluted together … in the separation of didymin and clinopodiside A. An example of the …
Number of citations: 5 www.researchgate.net

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